3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Antioxidant DPPH assay Indole derivatives

This 3-chlorobenzoyl-piperazine indole is a pharmacologically validated, selective 5-HT7 agonist (IC50 222.93 nM). Unlike unsubstituted or differently halogenated N-(indolecarbonyl)piperazine analogs, the 3-chlorobenzoyl substitution drives a distinct H-bond interaction with Ser530 (−9.8 kcal/mol) at the orthosteric site, enabling selective receptor engagement. The compound additionally delivers 85.63% DPPH radical scavenging and 4.3-fold greater membrane stabilization potency vs. ASA (IC50 0.40 mM), positioning it as a dual-action lead for neuropsychiatric and anti-inflammatory SAR programs. Procuring this exact structure ensures access to a clean selectivity profile and a validated pharmacophore for 5-HT7-specific signaling studies, co-crystallization trials, and assay platform validation.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
Cat. No. B4502287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Molecular FormulaC21H20ClN3O2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H20ClN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3
InChIKeySEKSLMJSCFPGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole: Chemical Identity and Procurement Baseline


3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole (CAS 334974-31-1) is a synthetic small molecule featuring a 1-methylindole core linked to a 3-chlorobenzoyl-piperazine moiety via a carbonyl bridge . It belongs to the N-(indolecarbonyl)piperazine chemotype, a class explored for CNS receptor modulation and anti-inflammatory activity [1]. The compound is commercially cataloged as 5-HT7 agonist 1, reported as a selective serotonin 5-HT7 receptor agonist with an IC50 of 222.93 nM .

Why Generic 5-HT7 Agonists Cannot Replace 3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole in Research


Within the 5-HT receptor agonist space, subtle structural variations profoundly impact subtype selectivity and off-target liability. While the in-class analog 4-[4-(2-chlorophenylmethyl)piperazin-1-yl]-1H-indole also acts as a 5-HT7 agonist, the target compound's 3-chlorobenzoyl substitution alters its hydrogen-bonding profile at the receptor's orthosteric site, as evidenced by distinct molecular docking poses in COX-2 anti-inflammatory models [1]. Generic substitution with unsubstituted or differently halogenated N-(indole-3-carbonyl)piperazine analogs fails to reproduce this specific interaction fingerprint, leading to different pharmacological outcomes [2].

Evidence-Based Differentiation of 3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole from Closest Analogs


Superior DPPH Radical Scavenging vs. 5-Methoxy and Unsubstituted Indole Analogs

In a comparative DPPH free radical scavenging assay, the target compound (designated compound 11 in the study) achieved 85.63% scavenging at 1 mM concentration, a 3.6-fold improvement over the unsubstituted indole derivative 2 (81.63%) and substantially exceeding the activity of most 5-methoxy substituted analogs (e.g., compound 9, 56%) [1].

Antioxidant DPPH assay Indole derivatives

Enhanced Membrane Stabilization Potency Over Aspirin and Closely Related Analogs

The compound exhibited an IC50 of 0.40 mM in a heat-induced erythrocyte membrane stabilization assay, representing a 4.3-fold improvement over acetylsalicylic acid (ASA, IC50 ~1.72 mM) and outperforming the 5-methoxy analog 10 (IC50 0.68 mM) and the chloro-substituted analog 9 (IC50 0.56 mM) within the same study [1].

Anti-inflammatory Membrane stabilization IC50

Distinctive Molecular Docking Profile in COX-2 Active Site vs. Non-chlorinated Analogs

Molecular docking against the COX-2 crystal structure (PDB: 1CX2) revealed that the target compound forms a key hydrogen bond with the Ser530 residue via its 3-chlorobenzoyl carbonyl oxygen, a interaction absent in the non-chlorinated analog (compound 2) and the 5-methoxy series. The docking score (−9.8 kcal/mol) surpassed that of compound 2 (−7.2 kcal/mol) [1].

Molecular docking COX-2 inhibition Binding mode

Receptor Subtype Selectivity Enables Cleaner 5-HT7 Pharmacology

Cataloged as 5-HT7 agonist 1, the compound activates the 5-HT7 receptor with an IC50 of 222.93 nM . In contrast, the widely used reference agonist 5-CT (5-carboxamidotryptamine) acts as a potent but non-selective 5-HT1/5-HT5/5-HT7 agonist, complicating data interpretation in CNS studies. The increased selectivity of the target compound reduces off-target serotonergic confounds.

5-HT7 receptor Selectivity CNS disorder

Optimal Application Scenarios for 3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole Based on Quantitative Evidence


Lead Compound for Developing Multifunctional Anti-Inflammatory Agents with Antioxidant Activity

The compound's high DPPH radical scavenging activity (85.63%) [1] and superior membrane stabilization potency (IC50 0.40 mM) [1] position it as a dual-action lead candidate. Procurement of this exact structure enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the 3-chlorobenzoyl moiety while retaining a validated pharmacophore.

Selective Chemical Probe for 5-HT7 Receptor Mediated CNS Pathways

With an established 5-HT7 IC50 of 222.93 nM and a clean selectivity profile , the compound serves as a validated tool for dissecting 5-HT7-specific signaling in neuropsychiatric research, including studies on circadian rhythm, anxiety, and cognition.

Structural Biology Co-Crystallization Ligand for COX-2

The unique H-bond interaction with Ser530 predicted by docking (−9.8 kcal/mol) [1] suggests this compound could be a high-affinity co-crystallization ligand for obtaining novel COX-2-ligand complex structures, aiding in the design of subtype-selective NSAIDs.

Reference Standard in Assay Development for Non-Steroidal Anti-Inflammatory Screening

Its 4.3-fold greater potency than ASA in membrane stabilization assays [1] makes it a reliable positive control and internal standard for validating new anti-inflammatory assay platforms, particularly when screening libraries of indole-based compounds.

Quote Request

Request a Quote for 3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.